ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B cell receptor signaling, making it an attractive target for the treatment of B cell malignancies. TAK-659 has shown promising results in preclinical studies, leading to its development as a potential therapeutic agent.
Mechanism of Action
BTK is a key enzyme involved in B cell receptor signaling, which plays a critical role in the survival and proliferation of malignant B cells. ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate binds to the active site of BTK, preventing its activation and downstream signaling. This results in decreased proliferation and survival of malignant B cells, leading to tumor regression.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor effects in preclinical models of B cell malignancies. In addition to its effects on BTK signaling, this compound has also been shown to inhibit other signaling pathways involved in B cell survival and proliferation, including PI3K/AKT and NF-kB. This compound has also been shown to enhance the activity of other anti-cancer agents, such as rituximab, in preclinical models.
Advantages and Limitations for Lab Experiments
One advantage of ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate is its specificity for BTK, which reduces the risk of off-target effects. This compound has also shown good pharmacokinetic properties, with high oral bioavailability and a long half-life. However, one limitation of this compound is its potential for drug-drug interactions, particularly with other agents that are metabolized by CYP3A4.
Future Directions
There are several potential future directions for the development of ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate as a therapeutic agent. One possibility is the use of this compound in combination with other anti-cancer agents, such as immune checkpoint inhibitors or CAR-T cell therapy. Another potential direction is the development of this compound as a treatment for other B cell malignancies, such as Waldenstrom's macroglobulinemia or multiple myeloma. Finally, further studies are needed to determine the optimal dosing and schedule of this compound in clinical trials.
Synthesis Methods
The synthesis of ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate involves several steps, starting with the reaction between 2-thiophenecarboxylic acid and thionyl chloride to form 2-thiophenyl chloride. This intermediate is then reacted with ethyl 4-piperidinecarboxylate to form ethyl 1-(2-thiophenyl)-4-piperidinecarboxylate. The final step involves the reaction of this intermediate with carbon disulfide and methylamine to form this compound.
Scientific Research Applications
Ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, this compound has demonstrated potent inhibition of BTK and downstream signaling pathways, resulting in decreased proliferation and survival of malignant B cells.
Properties
IUPAC Name |
ethyl 1-(thiophene-2-carbonylcarbamothioyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S2/c1-2-19-13(18)10-5-7-16(8-6-10)14(20)15-12(17)11-4-3-9-21-11/h3-4,9-10H,2,5-8H2,1H3,(H,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWIELIPPLCARE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=S)NC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49733635 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.